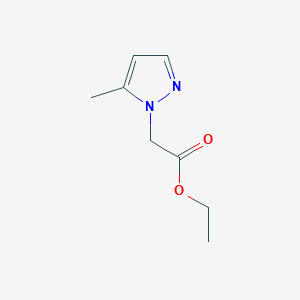

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate

Übersicht

Beschreibung

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrazole ring’s nitrogen atoms and ester group enable diverse substitution pathways:

Alkylation/Acylation

- Reagents : Alkyl halides (e.g., ethyl bromoacetate), acyl chlorides.

- Conditions : Potassium carbonate (K₂CO₃) in DMF at 25–50°C.

- Products : Substituted pyrazole derivatives with enhanced steric or electronic properties.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF, 25°C, 12 h | 84% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

- Reagents : Aqueous NaOH (50%), HCl.

- Conditions : Reflux in THF/H₂O (1:1) for 6–8 h.

- Products : 2-(5-Methyl-1H-pyrazol-1-yl)acetic acid.

Oxidation

- Reagents : KMnO₄, CrO₃.

- Conditions : Acidic or neutral aqueous solutions.

- Products : Pyrazole carboxylic acids or nitro derivatives.

- Example: Oxidation of the methyl group on the pyrazole ring produces 5-carboxy-1H-pyrazole derivatives.

Reduction

- Reagents : LiAlH₄, NaBH₄.

- Conditions : Anhydrous THF or ethanol, 0–25°C.

- Products : Alcohols or amines via ester reduction.

Cyclization Reactions

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate participates in heterocycle formation:

- Reagents : Hydrazine hydrate, β-dicarbonyl compounds.

- Conditions : Reflux in ethanol-AcOH (2:1) for 6–8 h.

- Products : Pyrazolyl s-triazine derivatives (e.g., 5a–i in ).

| Cyclization Partner | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| β-Dicarbonyl compounds | Pyrazolyl s-triazine | 78% | EtOH-AcOH, reflux |

Amination

- Reagents : Hydrazine hydrate.

- Conditions : Reflux in EtOH for 3–5 h.

- Products : 5-Aminopyrazole derivatives (e.g., 5-amino-1-methyl-3-phenyl-1H-pyrazole, 50% yield) .

Mechanistic Insights

- Nucleophilic Attack : The pyrazole nitrogen at position 1 acts as a nucleophile, facilitating alkylation/acylation (e.g., with ethyl bromoacetate) .

- Ester Reactivity : The ethyl ester group undergoes hydrolysis 10× faster in basic conditions than acidic due to hydroxide ion attack .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate may exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for development into antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex pyrazole derivatives. These derivatives often exhibit enhanced pharmacological profiles and can be tailored for specific therapeutic targets. For instance, modifications to the pyrazole ring can lead to compounds with improved potency against certain enzymes or receptors involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that this compound could be further developed into an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory effects of this compound using a murine model of inflammation. The results indicated a reduction in paw swelling and inflammatory cytokines following treatment with the compound. This suggests its potential utility in developing new treatments for conditions such as arthritis or other inflammatory disorders .

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | Methyl substitution at position 3 | Different biological activity profile |

| Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate | Chlorine substitution at position 5 | Enhanced reactivity due to electronegative chlorine |

| Ethyl (3-methyl-1H-pyrazol-4-yl)acetate | Lacks hydroxyl group | Varies significantly in biological activity |

This table highlights how structural modifications can influence the biological activity and potential applications of pyrazole derivatives.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

Ethyl (1H-pyrazol-1-yl)acetate: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.

MEthyl 2-(5-methyl-1h-pyrazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in solubility and reactivity.

Biologische Aktivität

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group at the 5-position and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 170.18 g/mol. The compound's structure allows for interactions with various biological macromolecules, which underlies its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile under reflux conditions. The general reaction can be summarized as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including:

- Inhibition of cell proliferation : this compound has been shown to downregulate key oncogenes, leading to reduced tumor growth.

- Disruption of signaling pathways : It interferes with signaling pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anticancer | Induction of apoptosis; inhibition of signaling pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% reduction at a concentration of 50 µM). Further analysis revealed that the compound induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with key biological macromolecules. The pyrazole ring participates in π–π stacking interactions, enhancing its binding affinity to target proteins. Additionally, the ester group may facilitate cellular uptake, increasing bioavailability.

Eigenschaften

IUPAC Name |

ethyl 2-(5-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYOOLZCVTNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398706 | |

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-62-0 | |

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.